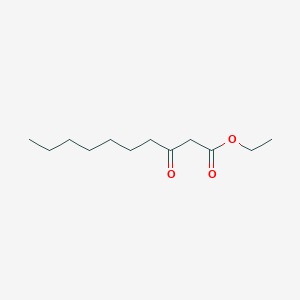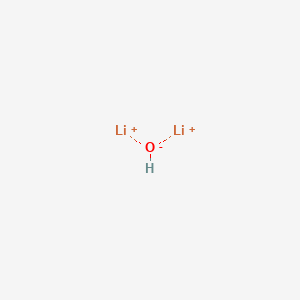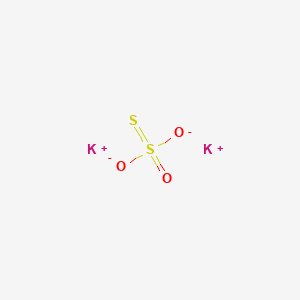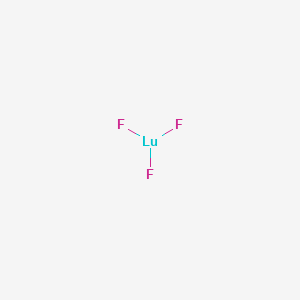
氟化镥
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium trifluoride (LuF3) is a chemical compound composed of lutetium and three fluoride ions. It is a white, crystalline solid that is insoluble in water and has a melting point of 809°C. LuF3 is used in a variety of applications, including as a catalyst in organic synthesis, as a fluorescent material in optoelectronic devices, and as a component in pharmaceuticals. In addition, LuF3 has been studied for its potential use in medical imaging and radiotherapy.
科学研究应用
中子俘获截面测量:镥的同位素,尤其是 173Lu,已用于中子俘获截面测量。这在改善核试验中中子注量的放射化学探测器读数方面有应用 (Taylor 等人,2009 年)。
行星演化研究:镥-铪放射性同位素系统是追踪和测定行星演化的关键工具,有助于完善我们对地球和其他行星早期发展的理解 (Bouvier 等人,2008 年)。
无机化学研究:无机化学研究探索了镥与三甲基甲硅烷基配合物的形成,使用庞大的 N-杂环卡宾。这项工作有助于我们理解有机金属化学和 C-H 键活化 (Fegler 等人,2010 年)。
核医学:放射性同位素镥-177 正越来越多地用于治疗性核医学。由于其放射性核素特性和可大规模生产的潜力,它具有优势,在各种临床应用中得到使用 (Pillai & Knapp,2015 年)。
光学和激光应用:研究探索了镥基材料的光学应用,例如在特定波长下工作的 Q 开关光纤激光器,表明其在激光技术中的潜力 (Baharom 等人,2019 年)。
热力学研究:对三氟化镧系元素(包括三氟化镥)热力学的研究所提供的见解包括它们的热容、热性质和相变,这对于材料科学应用至关重要 (Flotow & O'hare,1981 年)。
PET 探测器的辐射研究:镥基闪烁体由于具有高阻止本领和短衰变时间等特性,被广泛用于 PET 探测器中。然而,天然存在的 176Lu 由于其放射性而带来了挑战,需要对其进行管理以获得最佳 PET 系统性能 (Wei,2015 年)。
安全和危害
作用机制
Target of Action
Lutetium trifluoride, also known as Lutetium fluoride, is an inorganic compound with the chemical formula LuF3 . It is primarily used in the field of Targeted Radionuclide Therapy (TRT) for cancer . The primary targets of Lutetium trifluoride are cancer cells . The compound is conjugated with molecules that bind to specific cancer cell markers, allowing for targeted delivery .
Mode of Action
The mode of action of Lutetium trifluoride involves the delivery of radioactive isotopes directly to tumor cells . This precision therapy aims to maximize the therapeutic effect on cancer cells while minimizing damage to surrounding healthy tissue . The compound interacts with its targets by binding to specific cancer cell markers .
Biochemical Pathways
The biochemical pathways affected by Lutetium trifluoride are those involved in cancer cell proliferation . The compound works by introducing radioactive isotopes to the tumor cells, which can cause radiation-induced cell damage . This damage occurs directly through DNA ionization or indirectly via reactive oxygen species .
Pharmacokinetics
The pharmacokinetics of Lutetium trifluoride in the context of TRT is a burgeoning field of study . The compound’s ADME properties and their impact on bioavailability are currently under investigation . It is known that the compound has increased tumor accumulation and prolonged tumor retention time .
Result of Action
The result of Lutetium trifluoride’s action is the destruction of cancer cells . The compound’s radioactive isotopes cause damage to the DNA of cancer cells, leading to cell death . This targeted approach maximizes the therapeutic effect on cancer cells while minimizing damage to surrounding healthy tissue .
Action Environment
The action environment of Lutetium trifluoride can be influenced by various factors. Biological factors like the tumor microenvironment, tumor heterogeneity, and cellular repair mechanisms can influence the compound’s effectiveness . Strategies to enhance the effectiveness of TRT include modulating the microenvironment, targeting multiple receptors, and inhibiting DNA repair pathways .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Lutetium trifluoride can be achieved through the reaction of Lutetium oxide with Hydrogen fluoride gas.", "Starting Materials": [ "Lutetium oxide (Lu2O3)", "Hydrogen fluoride gas (HF)" ], "Reaction": [ "Lu2O3 + 6HF → 2LuF3 + 3H2O", "The reaction is carried out at high temperature and pressure, typically at 400-500°C and 10-20 atm.", "The reaction is exothermic and releases heat which must be controlled to prevent thermal runaway.", "The reaction mixture is allowed to cool and the product, Lutetium trifluoride, is obtained as a white crystalline solid." ] } | |
CAS 编号 |
13760-81-1 |
分子式 |
F3Lu |
分子量 |
231.9620 g/mol |
IUPAC 名称 |
lutetium(3+);trifluoride |
InChI |
InChI=1S/3FH.Lu/h3*1H;/q;;;+3/p-3 |
InChI 键 |
VIHLFTMKXFWYAS-UHFFFAOYSA-K |
SMILES |
F[Lu](F)F |
规范 SMILES |
[F-].[F-].[F-].[Lu+3] |
其他 CAS 编号 |
13760-81-1 |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
Q & A
Q1: What is the molecular formula and weight of lutetium fluoride?
A1: Lutetium fluoride has the molecular formula LuF3. Its molecular weight is 231.95 g/mol.
Q2: Are there any spectroscopic data available for lutetium fluoride?
A3: Yes, researchers have investigated the optical phonon spectra of lutetium fluoride nanoparticles. [] Additionally, studies have analyzed the luminescence spectra and emission lifetimes of various potassium lutetium fluoride (KLF) microcrystals, providing valuable insights into their optical properties. [, ]
Q3: How stable is lutetium fluoride under different conditions?
A4: Lutetium fluoride demonstrates stability in various environments. Studies have explored its thermal properties at high temperatures. [] Additionally, research on ytterbium-doped KLF microcrystals suggests their suitability for applications like solid-state laser refrigeration, indicating robustness under specific laser irradiation conditions. [, ]
Q4: What materials are compatible with lutetium fluoride for specific applications?
A5: Researchers have successfully grown neodymium-doped lutetium fluoride (Nd:LuF3) thin films on magnesium fluoride (MgF2) substrates using pulsed laser deposition. [, ] This combination is promising for vacuum ultraviolet (VUV) field emission lamp applications. [] Furthermore, lutetium fluoride has been incorporated into glass-ceramics within the BaF2-SrF2-ZnF2-LuF3-InF3 system. []
Q5: What are the key optical properties of lutetium fluoride?
A6: Lutetium fluoride is characterized by its wide bandgap, making it suitable for applications in the vacuum ultraviolet (VUV) region. [] This property stems from its fluoride composition, which allows for transmission and emission in this spectral range. [, ]
Q6: How does doping affect the luminescent properties of lutetium fluoride?
A7: Doping lutetium fluoride with various lanthanide ions significantly alters its luminescence properties. For instance, Nd:LuF3 exhibits a prominent VUV fluorescence peak at 178 nm and demonstrates higher radioluminescence intensities compared to Nd:LaF3. [] Doping with other lanthanides like Erbium (Er3+) and Thulium (Tm3+) also results in VUV luminescence at 160-180 nm due to 5d-4f transitions. []
Q7: What is upconversion luminescence, and how does it apply to lutetium fluoride?
A8: Upconversion luminescence is a process where low-energy photons (e.g., infrared) are converted into higher-energy photons (e.g., visible light) within a material. Lutetium fluoride, particularly when doped with lanthanide ions like Ytterbium (Yb3+), Erbium (Er3+), and Thulium (Tm3+), exhibits efficient upconversion luminescence. [, , , , , ] This property makes it attractive for applications like bioimaging, solar cells, and displays. [, ]
Q8: What are the potential applications of lutetium fluoride in photonics?
A8: Lutetium fluoride exhibits potential for various photonic applications, including:
- VUV Light Sources: Nd:LuF3 thin films show promise as phosphors in VUV field emission lamps, emitting at wavelengths like 180 nm, 225 nm, and 255 nm. [, ]
- Solid-State Laser Refrigeration: Ytterbium-doped KLF microcrystals demonstrate potential for solid-state laser refrigeration. Notably, 10%Yb:KLuF4 exhibited cooling of 8.6 ± 2.1 K below room temperature. [, ]
- Visible Lasers: Lutetium fluoride doped with Praseodymium (Pr3+) has enabled the development of diode-pumped visible waveguide lasers operating at wavelengths like 604 nm, 645 nm, 698 nm, and 721 nm. [] Similarly, Terbium (Tb3+)-doped LiLuF4 has facilitated the creation of diode-pumped lasers emitting in the green (542 nm) and yellow (587 nm) spectral regions. []
Q9: Are there any biomedical applications for lutetium fluoride?
A10: While direct biomedical applications are limited in the provided research, the efficient upconversion luminescence of lanthanide-doped lutetium fluoride nanocrystals holds potential for bioimaging. [, ] Further research could explore its biocompatibility and suitability for in vivo applications.
Q10: What methods are used to synthesize lutetium fluoride and its derivatives?
A10: Several synthesis methods have been employed:
- Hydrothermal Synthesis: This versatile method has been used to synthesize various KLF microcrystals, including K2LuF5, KLuF4, KLu2F7, and KLu3F10. [, ] Additionally, it has been successfully used to synthesize lutetium fluoride nanocrystals with controlled morphologies. [, , ]
- Pulsed Laser Deposition: This technique is effective for growing thin films, as demonstrated by the fabrication of Nd:LuF3 thin films on MgF2 substrates. [, ]
- Combustion-Fluorization Method: This method has been successfully used to prepare Yb3+ and Tm3+ co-doped LuF3 samples. []
- Ionothermal Method: This approach allows for the synthesis of mono-disperse and uniform orthorhombic LuF3 nanocrystals, as showcased by the production of particles with an average size of about 35 nm. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



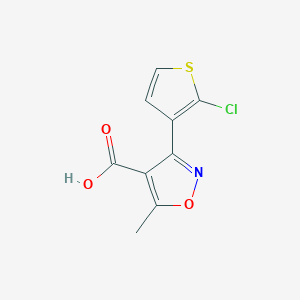
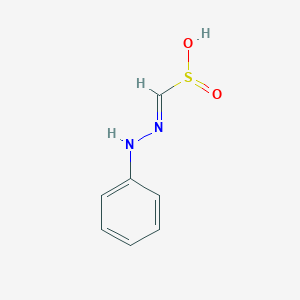
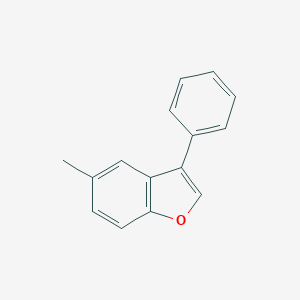
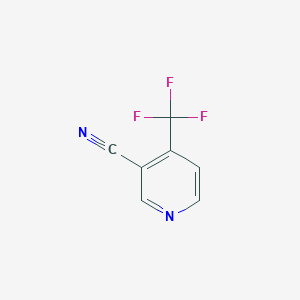
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)

